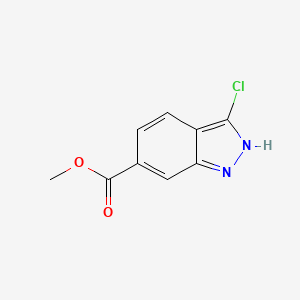

Methyl 3-chloro-1H-indazole-6-carboxylate

説明

特性

IUPAC Name |

methyl 3-chloro-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMLKYWQRQHYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672251 | |

| Record name | Methyl 3-chloro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086391-18-5 | |

| Record name | Methyl 3-chloro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-chloro-1H-indazole-6-carboxylate

This guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 3-chloro-1H-indazole-6-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory properties[1]. Methyl 3-chloro-1H-indazole-6-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex molecules, making its efficient and reliable synthesis a topic of significant interest in medicinal chemistry. This guide will detail a robust and well-established synthetic route, providing not only the procedural steps but also the underlying chemical principles that govern the transformation.

Synthetic Strategy: A Two-Step Approach

The synthesis of Methyl 3-chloro-1H-indazole-6-carboxylate can be efficiently achieved through a two-step process commencing with the commercially available 2-amino-5-chlorobenzoic acid. The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for Methyl 3-chloro-1H-indazole-6-carboxylate.

The initial step involves the diazotization of 2-amino-5-chlorobenzoic acid, followed by an intramolecular cyclization to form the indazole ring, yielding 3-chloro-1H-indazole-6-carboxylic acid. The second and final step is a classic Fischer esterification to produce the target methyl ester.

Part 1: Synthesis of 3-chloro-1H-indazole-6-carboxylic acid

The formation of the indazole ring from an anthranilic acid derivative is a well-established transformation that proceeds through a diazonium salt intermediate. The diazotization reaction, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of aromatic chemistry[2].

Mechanistic Insights

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid. The amine group of 2-amino-5-chlorobenzoic acid then attacks the nitrosonium ion (NO⁺) to form a diazonium salt. This intermediate is generally unstable and is not isolated. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the carboxylate group (or the carboxylic acid) onto the diazonium group, leading to the formation of the indazole ring with the expulsion of a nitrogen molecule. The presence of the chloro group at the 3-position is a result of the reaction conditions and the nature of the starting material.

Caption: Reaction mechanism for the formation of 3-chloro-1H-indazole-6-carboxylic acid.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-5-chlorobenzoic acid | 171.57 | 10.0 g | 0.0583 |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.4 g | 0.0638 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 25 mL | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

Preparation of the Amine Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (0.0583 mol) of 2-amino-5-chlorobenzoic acid in 100 mL of deionized water.

-

Acidification: Slowly add 25 mL of concentrated hydrochloric acid to the suspension while stirring. The mixture may warm up slightly. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Dissolve 4.4 g (0.0638 mol) of sodium nitrite in 20 mL of deionized water and cool the solution in an ice bath. Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 30-45 minutes, ensuring the temperature is maintained between 0-5 °C. The formation of a clear solution indicates the formation of the diazonium salt.

-

Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour. Then, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. A precipitate of 3-chloro-1H-indazole-6-carboxylic acid will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper. Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product can be used in the next step without further purification, or it can be recrystallized from an ethanol/water mixture if higher purity is required.

Self-Validating System: The completion of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). The formation of the solid product is a clear indicator of the cyclization reaction proceeding.

Part 2: Synthesis of Methyl 3-chloro-1H-indazole-6-carboxylate

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a reliable and widely used method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst[3].

Mechanistic Insights

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid), which makes the carbonyl carbon more electrophilic. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. The reaction is an equilibrium process, and using a large excess of the alcohol can drive the equilibrium towards the product side.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-chloro-1H-indazole-6-carboxylic acid | 196.58 | 10.0 g | 0.0509 |

| Methanol (MeOH) | 32.04 | 150 mL | - |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2.5 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g (0.0509 mol) of 3-chloro-1H-indazole-6-carboxylic acid in 150 mL of methanol.

-

Acid Catalyst Addition: Carefully add 2.5 mL of concentrated sulfuric acid to the suspension while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: To the residue, add 100 mL of ethyl acetate and 100 mL of water. Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude Methyl 3-chloro-1H-indazole-6-carboxylate can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a pure crystalline solid.

Self-Validating System: The disappearance of the starting carboxylic acid and the appearance of the less polar ester spot on TLC provides a reliable method for monitoring the reaction progress. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of Methyl 3-chloro-1H-indazole-6-carboxylate. By understanding the underlying chemical principles of each step, researchers can troubleshoot and optimize the process to achieve high yields and purity. The protocols are designed to be self-validating, ensuring a high degree of reproducibility. This versatile intermediate is a valuable asset in the synthesis of novel therapeutic agents, and this guide serves as a practical resource for its preparation in a laboratory setting.

References

-

Bermudez, J., Fake, C. S., Joiner, K. A., & Sanger, G. J. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxamides. Journal of Medicinal Chemistry, 33(7), 1924–1929. [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

-

Gallo, R. D., Campovilla, O. C., Jr, & Burtoloso, A. C. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 65. [Link]

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.

-

Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 6(22), 3653-3658. [Link]

-

Royal Society of Chemistry. (2018). Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters. Organic Chemistry Frontiers, 5(10), 1624-1628. [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

Tadross, P. M., & Stoltz, B. M. (2012). Benzyne formation by diazotization-decarboxylation of anthranilic acid. Chemical Reviews, 112(6), 3550–3577. [Link]

-

Thieme. (2007). The synthesis of esters from carboxylic acids and their derivatives was described previous. Science of Synthesis, 20b, 707-735. [Link]

-

UNINA-IR. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(17), 4169-4176. [Link]

Sources

An In-Depth Technical Guide to Methyl 3-chloro-1H-indazole-6-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-1H-indazole-6-carboxylate is a strategically functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique trifunctional nature, featuring a reactive 3-chloro substituent, a versatile 6-methyl carboxylate group, and a modifiable indazole core, makes it an attractive starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of Methyl 3-chloro-1H-indazole-6-carboxylate, detailed synthetic and purification methodologies, an exploration of its chemical reactivity, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Identity and Physicochemical Properties

Methyl 3-chloro-1H-indazole-6-carboxylate is a solid at room temperature, with the following identifiers and properties:

| Property | Value | Source |

| IUPAC Name | Methyl 3-chloro-1H-indazole-6-carboxylate | N/A |

| CAS Number | 717134-47-9 | [1][2][3] |

| Molecular Formula | C₉H₇ClN₂O₂ | [1] |

| Molecular Weight | 210.62 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not explicitly found, but related compounds have melting points ranging from 103-262 °C. For example, Ethyl 3-phenyl-1H-indazole-6-carboxylate has a melting point of 103-106 °C. | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from general chemical principles |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [5] |

Molecular Structure:

Caption: 2D structure of Methyl 3-chloro-1H-indazole-6-carboxylate.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the chloro and carboxylate substituents. For a related compound, ethyl 3-phenyl-1H-indazole-6-carboxylate, the aromatic protons appear in the range of 7.43-8.06 ppm, and the NH proton shows a broad signal at 12.16 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms. The carbonyl carbon of the ester is expected to be in the range of 160-170 ppm. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chloro and carboxylate groups. For ethyl 3-phenyl-1H-indazole-6-carboxylate, the ester carbonyl carbon appears at 166.75 ppm.[4]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 210.62. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

-

Infrared (IR) Spectroscopy: Key IR absorption bands would include a peak for the N-H stretch (around 3300-3400 cm⁻¹), a strong carbonyl stretch from the ester group (around 1700-1730 cm⁻¹), and characteristic aromatic C-H and C=C stretching vibrations.[6]

Synthesis and Purification

A definitive, detailed synthesis protocol for Methyl 3-chloro-1H-indazole-6-carboxylate is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted indazoles. A common approach involves the construction of the indazole ring followed by functional group manipulations.

Proposed Synthetic Pathway:

Caption: A plausible synthetic route to Methyl 3-chloro-1H-indazole-6-carboxylate.

Detailed Protocol (Hypothetical):

A potential synthesis could start from a commercially available substituted toluene. The methyl group would be oxidized to a carboxylic acid, followed by nitration and reduction to form a substituted anthranilic acid. Diazotization and subsequent intramolecular cyclization would yield an indazolone. Chlorination, for example using phosphorus oxychloride, would introduce the 3-chloro substituent.[7] Finally, esterification of the carboxylic acid at the 6-position with methanol under acidic conditions would afford the target compound.

Purification:

Purification of the final product would likely involve column chromatography on silica gel.[6][8] Recrystallization from a suitable solvent system, such as a mixture of methanol and water, could be employed to obtain highly pure material.[9]

Chemical Reactivity and Synthetic Applications

Methyl 3-chloro-1H-indazole-6-carboxylate possesses three key functional groups that can be selectively manipulated, making it a versatile intermediate in organic synthesis.

4.1. Reactivity of the 3-Chloro Group:

The chlorine atom at the 3-position of the indazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of substituents at this position.

-

Suzuki-Miyaura Cross-Coupling: The 3-chloro group can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters.[10][11] This reaction is a powerful tool for forming carbon-carbon bonds and introducing aryl or heteroaryl moieties at the 3-position.[12][13]

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

To a reaction vessel, add Methyl 3-chloro-1H-indazole-6-carboxylate (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).[12]

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.[10]

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

4.2. Reactivity of the 6-Methyl Carboxylate Group:

The methyl ester at the 6-position can be readily converted into other functional groups, most commonly an amide.

-

Amide Bond Formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form amides.[8] Alternatively, direct amidation of the ester may be possible under certain conditions.

Experimental Protocol: Amide Coupling (General)

-

If necessary, hydrolyze the methyl ester to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol. Acidify the reaction mixture to precipitate the carboxylic acid.

-

To a solution of the carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling reagent such as HATU or HOBt/EDC (1.1-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1-1.2 equivalents) to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by diluting with water and extracting with an organic solvent.

-

Purify the resulting amide by column chromatography or recrystallization.

4.3. Reactivity of the Indazole N-H Group:

The nitrogen at the 1-position of the indazole ring is nucleophilic and can be alkylated or arylated. Protection of this nitrogen is often a necessary step in multi-step syntheses to avoid side reactions.

-

N-Alkylation/Arylation: The N-H proton can be deprotonated with a base (e.g., sodium hydride or potassium carbonate) followed by reaction with an alkyl or aryl halide.

-

Protection/Deprotection: A common protecting group for the indazole nitrogen is the tetrahydropyranyl (THP) group, which can be introduced using dihydropyran (DHP) under acidic conditions and removed with acid.[14]

Logical Relationship of Reactivity:

Caption: Reactivity map of Methyl 3-chloro-1H-indazole-6-carboxylate.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[15] Methyl 3-chloro-1H-indazole-6-carboxylate serves as a key intermediate in the synthesis of potent and selective kinase inhibitors.

A notable example is its utility in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors.[14] FLT3 is a receptor tyrosine kinase that is often mutated in acute myeloid leukemia (AML). A published study describes the synthesis of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent FLT3 inhibitors, starting from the closely related Methyl 1H-indazole-6-carboxylate.[14] The synthetic strategy involves protection of the indazole nitrogen, reduction of the methyl ester to an alcohol, oxidation to an aldehyde, and subsequent construction of the benzimidazole ring system.[14] The 3-chloro group in the target molecule of this guide would provide an additional handle for further diversification and optimization of inhibitor potency and selectivity.

Signaling Pathway Context:

Caption: Mechanism of action for an indazole-based kinase inhibitor.

Safety and Handling

While a specific safety data sheet (SDS) for Methyl 3-chloro-1H-indazole-6-carboxylate is not widely available, information from related compounds suggests that it should be handled with care in a laboratory setting.

-

General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][16] May also cause respiratory irritation.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses or goggles.[5][16]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[5][16]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[16] In case of skin contact, wash off with soap and plenty of water.[16] If inhaled, move to fresh air.[16] If swallowed, seek immediate medical attention.[16]

Conclusion

Methyl 3-chloro-1H-indazole-6-carboxylate is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for selective and sequential modifications, providing access to a diverse range of chemical structures. Its demonstrated utility in the synthesis of kinase inhibitors highlights its importance in modern drug discovery. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Material Safety Data Sheet. (2021, November 25). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 6-chloro-1H-indazole-3-carboxylate. Retrieved from [Link]

-

Maybridge. (2023, September 5). Safety Data Sheet. Retrieved from [Link]

-

Angene Chemical. (2024, April 21). Safety Data Sheet. Retrieved from [Link]

-

VEGFSCI Inc. (n.d.). METHYL 6-CHLORO-1H-INDAZOLE-3-CARBOXYLATE. Retrieved from [Link]

- Zou, D., et al. (2020). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 10(64), 39005-39016.

- Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114106.

- Rousseau, V., & Lindwall, H. G. (1950). Process for preparing 1-methylindazole-3-carboxylic acid.

- Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(6), 343-351.

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

- Sancineto, L., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(5), 5643-5656.

- Sancineto, L., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(5), 5643-5656.

- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- Wang, H., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Organic Process Research & Development, 26(5), 1530-1536.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Ciaffoni, L., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 11(7), 510-515.

-

Stenutz, R. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

- Tang, M., et al. (2017). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(16), 3965-3970.

- Le Quement, S. T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(21), 11467-11475.

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5947-5957.

- Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820.

- Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114106.

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

- Wang, Y., et al. (2023).

- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

-

Crysdot LLC. (n.d.). Methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.

Sources

- 1. Methyl 6-chloro-1H-indazole-3-carboxylate [myskinrecipes.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. zh.veg-sci.com [zh.veg-sci.com]

- 4. rsc.org [rsc.org]

- 5. asset.conrad.com [asset.conrad.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-chloro-1H-indazole-6-carboxylate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Its unique bicyclic structure, comprised of fused benzene and pyrazole rings, allows for versatile substitution patterns, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Methyl 3-chloro-1H-indazole-6-carboxylate is a specific derivative that holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors, anti-inflammatory agents, and novel therapeutics targeting the central nervous system.[2]

This guide provides a comprehensive overview of the essential physical and chemical properties of Methyl 3-chloro-1H-indazole-6-carboxylate (CAS No. 885271-33-4). As specific experimental data for this compound is not extensively documented in publicly accessible literature, this document will focus on the state-of-the-art methodologies and analytical workflows required for its complete characterization. The protocols described herein are designed to establish a self-validating system for ensuring the identity, purity, and stability of this and similar novel chemical entities, a critical foundation for any drug discovery and development program.

Part 1: Core Molecular and Physical Properties

A foundational step in the characterization of any novel compound is the determination of its fundamental physical properties. These data points are crucial for identity confirmation, assessing purity, and informing downstream formulation and experimental design.

Molecular Identity and Structure

The unambiguous identification of Methyl 3-chloro-1H-indazole-6-carboxylate begins with its molecular formula and weight.

| Property | Value | Source |

| Chemical Name | Methyl 3-chloro-1H-indazole-6-carboxylate | - |

| CAS Number | 885271-33-4 | - |

| Molecular Formula | C₉H₇ClN₂O₂ | Calculated |

| Molecular Weight | 210.62 g/mol | Calculated |

| Canonical SMILES | COC(=O)c1cc2c(c(Cl)nn2)c1 | Calculated |

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the synthesized Methyl 3-chloro-1H-indazole-6-carboxylate into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere from ambient temperature to a point well above the expected melting transition.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality and Expertise: While a traditional melting point apparatus can provide a range, DSC offers superior accuracy and quantitative data on the enthalpy of fusion. The choice of a 10 °C/min ramp rate balances sensitivity with resolution. A slower rate could be used to resolve complex transitions, but this is a standard starting point for a novel crystalline solid.

Workflow for Melting Point Determination

Sources

An In-Depth Technical Guide to Methyl 3-chloro-1H-indazole-6-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-1H-indazole-6-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the reactive chloro-substituent at the 3-position and the carboxylate group at the 6-position, make it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of Methyl 3-chloro-1H-indazole-6-carboxylate, including its chemical identity, synthesis, spectroscopic characterization, and its significant applications as a key intermediate in the development of novel therapeutics, with a particular focus on kinase inhibitors. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its structural rigidity, coupled with the ability to participate in various intermolecular interactions, has led to its incorporation into a multitude of clinically successful drugs and investigational agents. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.

Methyl 3-chloro-1H-indazole-6-carboxylate emerges as a particularly valuable derivative due to its strategically positioned functional groups. The chloro group at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to modulate biological activity and pharmacokinetic properties. The methyl ester at the 6-position provides a site for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid, offering another point of diversification or a key interaction point with biological targets.

Chemical Identity and Physicochemical Properties

A definitive identification of any chemical compound is critical for scientific rigor and reproducibility. However, a notable ambiguity exists in the public domain regarding the Chemical Abstracts Service (CAS) number for Methyl 3-chloro-1H-indazole-6-carboxylate. The CAS number 885518-81-0 has been associated with this compound in some chemical supplier databases. It is crucial to note that this same CAS number has also been assigned to a different compound, 6-Nitro-1H-indazol-4-ol. This discrepancy necessitates careful verification of the compound's identity through analytical data when sourcing or utilizing this chemical. Researchers should rely on spectroscopic data (NMR, MS) to confirm the structure of the material in hand.

Table 1: Physicochemical Properties of Methyl 3-chloro-1H-indazole-6-carboxylate

| Property | Value | Source/Reference |

| Molecular Formula | C₉H₇ClN₂O₂ | Calculated |

| Molecular Weight | 210.62 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (typical) | General observation for similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) | Inferred from related structures |

| Storage | Store in a cool, dry, and well-ventilated area, protected from light. | Standard practice for laboratory chemicals |

Synthesis of Methyl 3-chloro-1H-indazole-6-carboxylate

Retrosynthetic Analysis

A logical retrosynthetic approach to Methyl 3-chloro-1H-indazole-6-carboxylate is outlined below. This strategy disconnects the indazole ring to reveal a more readily available substituted aniline starting material.

Caption: Retrosynthetic analysis of Methyl 3-chloro-1H-indazole-6-carboxylate.

Proposed Synthetic Protocol

The following is a generalized, field-proven protocol for the synthesis of a 3-chloroindazole derivative, which can be adapted for the synthesis of Methyl 3-chloro-1H-indazole-6-carboxylate.

Step 1: Diazotization of a Substituted Aniline

The synthesis would commence with a commercially available substituted aniline, such as methyl 4-amino-3-chlorobenzoate. This starting material would undergo diazotization under standard conditions.

-

Reagents: Methyl 4-amino-3-chlorobenzoate, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)

-

Solvent: Water, or a mixture of water and a co-solvent.

-

Procedure: The aniline is dissolved in aqueous HCl and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The formation of the diazonium salt is typically monitored by a starch-iodide paper test.

Step 2: Reduction to the Hydrazine

The resulting diazonium salt is then reduced to the corresponding hydrazine.

-

Reagents: Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)

-

Procedure: The cold diazonium salt solution is added to a solution of the reducing agent. The hydrazine product may precipitate from the reaction mixture and can be isolated by filtration.

Step 3: Cyclization to the Indazole Core

The key ring-forming step involves the cyclization of the hydrazine intermediate. For the formation of a 3-chloroindazole, a Vilsmeier-Haack type reaction is a common and effective method.

-

Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)

-

Procedure: The isolated hydrazine is treated with a mixture of POCl₃ and DMF (the Vilsmeier reagent). The reaction is typically heated to drive the cyclization and chlorination at the 3-position.

Step 4: Work-up and Purification

-

Procedure: After the reaction is complete, the mixture is carefully quenched with ice water and neutralized. The crude product is then extracted with an organic solvent (e.g., ethyl acetate). Purification is typically achieved by column chromatography on silica gel.

Caption: Proposed synthetic workflow for Methyl 3-chloro-1H-indazole-6-carboxylate.

Spectroscopic Characterization

The unambiguous identification of Methyl 3-chloro-1H-indazole-6-carboxylate relies on a combination of spectroscopic techniques. While a complete, verified dataset is not publicly available, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl ester protons, and the N-H proton. The aromatic region will likely display a set of coupled signals consistent with a trisubstituted benzene ring. The methyl ester protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The N-H proton will be a broad singlet at a downfield chemical shift, the exact position of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule. The carbonyl carbon of the ester will be observed at a characteristic downfield shift (around 160-170 ppm). The aromatic carbons will appear in the typical aromatic region (110-150 ppm), and the methyl carbon of the ester will be seen at a more upfield position (around 50-55 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. For Methyl 3-chloro-1H-indazole-6-carboxylate (C₉H₇ClN₂O₂), the expected monoisotopic mass is approximately 210.02 g/mol . The mass spectrum will also exhibit a characteristic isotopic pattern for the presence of a chlorine atom (an M+2 peak with roughly one-third the intensity of the molecular ion peak).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad N-H stretching vibration in the region of 3200-3400 cm⁻¹.

-

A strong C=O stretching vibration from the ester group, typically around 1700-1730 cm⁻¹.

-

C-H stretching vibrations from the aromatic ring and the methyl group (around 2900-3100 cm⁻¹).

-

C=C and C=N stretching vibrations within the aromatic ring system (1400-1600 cm⁻¹).

Applications in Drug Discovery

The utility of Methyl 3-chloro-1H-indazole-6-carboxylate as a synthetic intermediate is primarily driven by the reactivity of its 3-chloro substituent. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, providing a powerful platform for generating libraries of diverse compounds for biological screening.

Kinase Inhibitors

A significant application of functionalized indazoles is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold can serve as an effective "hinge-binding" motif, forming key hydrogen bonds with the kinase hinge region.

The 3-position of the indazole ring in Methyl 3-chloro-1H-indazole-6-carboxylate is an ideal point for introducing substituents that can occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity. The 6-carboxylate group can be further functionalized to interact with the solvent-exposed region of the kinase, which can be exploited to improve solubility and other pharmacokinetic properties.

Caption: Schematic representation of an indazole-based kinase inhibitor binding in the ATP-binding site.

Other Therapeutic Areas

Beyond kinase inhibition, the indazole scaffold has been explored for a variety of other therapeutic targets. The ability to readily diversify the structure of Methyl 3-chloro-1H-indazole-6-carboxylate makes it an attractive starting point for lead optimization campaigns in areas such as:

-

Antiviral agents: Targeting viral enzymes or proteins.

-

Anti-inflammatory drugs: Modulating inflammatory pathways.

-

Central nervous system (CNS) agents: Interacting with neuroreceptors or enzymes.

Safety and Handling

As with all laboratory chemicals, Methyl 3-chloro-1H-indazole-6-carboxylate should be handled with appropriate care. A comprehensive safety data sheet (SDS) should be consulted before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Conclusion

Methyl 3-chloro-1H-indazole-6-carboxylate is a high-value building block for the synthesis of novel, biologically active molecules. Its strategic functionalization allows for facile diversification through modern synthetic methodologies, making it a powerful tool in the hands of medicinal chemists. While the ambiguity surrounding its CAS number necessitates careful analytical verification, its potential for the development of new therapeutics, particularly in the area of kinase inhibition, is undeniable. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to effectively utilize this versatile compound in their drug discovery endeavors.

References

- Mohamed, M. A., El-Malah, A. A., & El-Kerdawy, M. M. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(45), 28263–28277.

-

(No author available). Methyl 6-chloro-1H-indazole-3-carboxylate. MySkinRecipes. Retrieved January 20, 2026, from [Link]

- Singh, P., & Kaur, M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals, 15(3), 329.

-

(No author available). Methyl 1H-indazole-3-carboxylate. PubChem. Retrieved January 20, 2026, from [Link]

-

(No author available). 3-Chloro-1H-indazole. PubChem. Retrieved January 20, 2026, from [Link]

- S.-E. Stirn, C. T.-Y. Kaiser, S. A. L. Rousseaux, Org. Lett.2018, 20, 2468-2471.

- P. S. Fier, K. M. Maloney, Org. Lett.2017, 19, 3033-3036.

-

(No author available). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

(No author available). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

-

(No author available). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

-

(No author available). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved January 20, 2026, from [Link]

A Comprehensive Guide to the Structural Elucidation of Methyl 3-chloro-1H-indazole-6-carboxylate

Abstract

The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, development, and application are built. For novel heterocyclic compounds like Methyl 3-chloro-1H-indazole-6-carboxylate, a key intermediate in medicinal chemistry, an unambiguous structural determination is not merely an academic exercise but a critical requirement for ensuring efficacy, safety, and intellectual property.[1][2] This guide provides an in-depth, methodology-driven walkthrough for the complete structural elucidation of this molecule. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The logic behind each analytical choice is detailed, demonstrating how a cascade of corroborating evidence leads to a single, validated structural assignment.

The Elucidation Strategy: An Integrated Approach

The structure of an unknown small molecule is a puzzle. Solving it requires a multi-faceted strategy where each analytical technique provides a unique piece of information. No single method is sufficient; their power lies in their synergy. Our approach is systematic: we first determine the molecular formula, then identify the functional groups present, and finally, assemble the complete connectivity map of the atoms. This workflow ensures that each step builds upon and is validated by the previous one.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before attempting to assemble a structure, we must know its constituent parts. HRMS is the definitive technique for determining the elemental composition of a molecule.[3] By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can calculate a unique molecular formula. For this specific molecule, the presence of chlorine provides an additional, self-validating feature: the characteristic isotopic pattern. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[4] A molecule containing one chlorine atom will therefore exhibit two molecular ion peaks: a primary peak (M) and a secondary peak (M+2) with an intensity ratio of approximately 3:1.[5] Observing this pattern provides high confidence in the presence and number of chlorine atoms.

Experimental Protocol: ESI-TOF

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Positive ion mode is typically suitable for indazole derivatives.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Interpretation & Expected Results The molecular formula for Methyl 3-chloro-1H-indazole-6-carboxylate is C₉H₇ClN₂O₂ . This corresponds to a degree of unsaturation of 7, consistent with an aromatic bicyclic system and a carbonyl group.

| Parameter | Expected Value | Significance |

| Molecular Formula | C₉H₇ClN₂O₂ | Defines the atomic constituents. |

| Exact Mass [M+H]⁺ (³⁵Cl) | 211.0245 | Primary input for formula confirmation. |

| Exact Mass [M+2+H]⁺ (³⁷Cl) | 213.0216 | Confirms the presence of one chlorine atom. |

| Intensity Ratio (M:M+2) | Approx. 3:1 | A definitive signature for a monochlorinated compound.[4][5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups within a molecule. By probing the vibrational frequencies of chemical bonds, we can confirm the presence of key structural motifs suggested by the molecular formula. For our target, we are specifically looking for evidence of the N-H bond of the indazole, the C=O and C-O bonds of the methyl ester, and the aromatic C-H bonds.[6]

Experimental Protocol: ATR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation & Expected Results The FT-IR spectrum acts as a functional group fingerprint, corroborating the structural features we will later connect using NMR.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300-3100 | N-H Stretch | Indazole N-H | Confirms the presence of the indazole ring N-H. |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring. |

| ~1725-1700 | C=O Stretch | Ester Carbonyl | Strong, sharp peak confirming the methyl ester.[6] |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Confirms the aromatic system. |

| ~1250-1200 | C-O Stretch | Ester C-O | Supports the presence of the ester group. |

Building the Framework: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework.[7] We will use a combination of 1D and 2D experiments to piece together the molecule's connectivity.

One-Dimensional NMR (¹H, ¹³C, DEPT-135)

Expertise & Rationale:

-

¹H NMR: Provides information on the number and type of proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and their proximity to other protons (spin-spin coupling).

-

¹³C NMR: Reveals the number of unique carbon environments in the molecule.

-

DEPT-135: A spectral editing technique that helps distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazoles to clearly observe the exchangeable N-H proton.[8]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

Data Interpretation & Expected Results

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.5-14.0 | Broad Singlet | 1H | N1-H | Exchangeable proton on the indazole ring.[8] |

| ~8.2 | Singlet (or narrow d) | 1H | H-7 | Deshielded by proximity to the ester and ring nitrogen. |

| ~7.9 | Doublet | 1H | H-5 | Ortho-coupled to H-4. |

| ~7.7 | Doublet | 1H | H-4 | Ortho-coupled to H-5. |

| ~3.9 | Singlet | 3H | -OCH₃ | Characteristic shift for methyl ester protons. |

Table: Predicted ¹³C NMR & DEPT-135 Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

|---|---|---|---|

| ~165 | Absent | C=O | Ester carbonyl carbon. |

| ~142 | Absent | C-3a or C-7a | Indazole quaternary carbons. |

| ~140 | Absent | C-3 | Carbon bearing the chlorine atom. |

| ~128 | CH | C-5 | Aromatic CH. |

| ~125 | Absent | C-6 | Quaternary carbon attached to the ester. |

| ~122 | CH | C-4 | Aromatic CH. |

| ~115 | CH | C-7 | Aromatic CH. |

| ~52 | CH₃ | -OCH₃ | Methyl ester carbon. |

Two-Dimensional NMR: Connecting the Atoms

Expertise & Rationale: While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect. We use a trio of experiments—COSY, HSQC, and HMBC—to build the final structure with confidence.[9][10][11]

¹H-¹H COSY (Correlation Spectroscopy) This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. For our molecule, the primary use of COSY is to establish the connectivity of the protons on the benzene ring. We expect to see a cross-peak between H-4 and H-5, confirming their adjacent (ortho) relationship.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment creates a correlation map between each proton and the carbon to which it is directly attached (a one-bond correlation). This is the most reliable way to assign the chemical shifts of the protonated carbons identified in the ¹³C spectrum. For example, it will definitively link the proton signal at ~3.9 ppm to the carbon signal at ~52 ppm, assigning both to the -OCH₃ group.[12]

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) This is the most powerful experiment for determining the gross structure of a molecule. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J). These long-range correlations are the "glue" that connects the molecular fragments. For Methyl 3-chloro-1H-indazole-6-carboxylate, several key HMBC correlations would provide undeniable proof of the structure.

Table: Key Diagnostic HMBC Correlations

| Proton (¹H) | Correlated Carbon (¹³C) | Type | Significance |

|---|---|---|---|

| -OCH₃ (~3.9 ppm) | C=O (~165 ppm) | ³J | Confirms the methyl ester functionality. Links the methyl group to the carbonyl. |

| H-5 (~7.9 ppm) | C-7 (~115 ppm) | ³J | Confirms the arrangement of protons on the benzene ring. |

| H-5 (~7.9 ppm) | C-3a | ³J | Helps position the benzene ring relative to the pyrazole ring. |

| H-7 (~8.2 ppm) | C-5 (~128 ppm) | ³J | Confirms the arrangement of protons on the benzene ring. |

| H-7 (~8.2 ppm) | C=O (~165 ppm) | ³J | Crucial correlation. Proves the ester is at position C-6, adjacent to H-7. |

| H-5 (~7.9 ppm) | C=O (~165 ppm) | ³J | Crucial correlation. Proves the ester is at position C-6, adjacent to H-5. |

Absolute Confirmation: Single Crystal X-Ray Diffraction

While the combination of MS and NMR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray diffraction is considered the "gold standard" for absolute structural proof in the solid state.[7]

Methodology Rationale: This technique involves growing a suitable single crystal of the compound and diffracting a beam of X-rays off the crystal's internal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom and the bond lengths and angles between them. While more time-consuming than spectroscopy, it leaves no ambiguity. Obtaining a crystal structure for Methyl 3-chloro-1H-indazole-6-carboxylate would unequivocally confirm the connectivity and regiochemistry determined by NMR.[13][14]

Conclusion: A Synergistic and Self-Validating Approach

The structure of Methyl 3-chloro-1H-indazole-6-carboxylate is elucidated not by a single measurement, but by a logical and synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the exact molecular formula and confirms the presence of chlorine through its distinct isotopic signature. FT-IR spectroscopy provides a rapid check for the expected functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, culminating in the long-range correlations from the HMBC spectrum, allows for the unambiguous assembly of the molecular framework. Each piece of data corroborates the others, leading to a definitive and trustworthy structural assignment, which is the essential foundation for any further investigation or application of this important chemical entity.

References

-

Griesinger, C. (2012). Structure Elucidation of Small Molecules by NMR Spectroscopy. Angewandte Chemie International Edition, 51(44), 10912-10914. Available at: [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]

-

Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 976-983. Available at: [Link]

-

National Institutes of Health (NIH). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2020). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Available at: [Link]

-

Claramunt, R. M., et al. (2008). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 13(9), 2069-2093. Available at: [Link]

-

Yoshida, K., et al. (2007). Supporting Information for A Versatile Synthesis of 1H-Indazoles by the [3+2] Annulation of Arynes and Diazo Compounds. Wiley-VCH. Available at: [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]

-

Monteiro, L. S., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(5), 1855-1867. Available at: [Link]

-

ResearchGate. (n.d.). Complete 1H NMR and 13C NMR signal assignments for compound (3). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Available at: [Link]

- Pinto, M. M. M., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 203-216). Royal Society of Chemistry.

-

El-Nahass, M. N., et al. (2008). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 46, 473-479. Available at: [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]

-

Chicha, H., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E, 70(Pt 11), o1189. Available at: [Link]

-

ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b) compound 1; c) compound 2; d) compound 3; e) compound 4; f) compound 5. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Sharma, P., & Reva, I. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 292, 122421. Available at: [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

Chicha, H., et al. (2014). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E, 70(Pt 10), o1076. Available at: [Link]

-

El-borai, M. A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 1957. Available at: [Link]

-

Li, G.-L., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E, 64(Pt 12), o2257. Available at: [Link]

-

All About Chemistry. (2021, November 19). Chloro pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). 5.2 Mass Spectrometry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from [Link]

-

Agilent Technologies. (2013). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

-

Automated Topology Builder (ATB). (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]

-

ResearchGate. (2020). Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products. Available at: [Link]

-

ResearchGate. (2017). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. Available at: [Link]

-

MySkinRecipes. (n.d.). Methyl 6-chloro-1H-indazole-3-carboxylate. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

- 1. Methyl 6-chloro-1H-indazole-3-carboxylate [myskinrecipes.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. acdlabs.com [acdlabs.com]

- 13. Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-chloro-1H-indazole-6-carboxylate: A Core Heterocyclic Starting Material

Abstract

This technical guide provides a comprehensive overview of Methyl 3-chloro-1H-indazole-6-carboxylate, a pivotal starting material for researchers, medicinal chemists, and drug development professionals. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds, particularly kinase inhibitors. This document details the compound's physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, presents its applications in modern drug discovery, provides detailed experimental protocols for its synthesis and characterization, and establishes clear guidelines for its safe handling and storage.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to the development of new therapeutics. Among these, the indazole ring system—a fusion of benzene and pyrazole rings—is of paramount importance.[1] This scaffold is present in numerous compounds demonstrating a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. Its structural rigidity and capacity for diverse substitutions allow it to effectively interact with a variety of biological targets.

Methyl 3-chloro-1H-indazole-6-carboxylate serves as a highly versatile and functionalized building block. The presence of a chloro group at the 3-position and a methyl ester at the 6-position provides two distinct and reactive handles for further chemical modification. The chlorine atom is an excellent leaving group for nucleophilic substitution or a handle for cross-coupling reactions, while the ester can be hydrolyzed to a carboxylic acid for amide bond formation or other derivatizations. This dual functionality makes it an invaluable precursor in the synthesis of complex molecular architectures, particularly in the creation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[2]

Physicochemical Properties & Characterization

Accurate identification and confirmation of purity are critical for any starting material. The key properties of Methyl 3-chloro-1H-indazole-6-carboxylate are summarized below.

| Property | Value |

| IUPAC Name | Methyl 3-chloro-1H-indazole-6-carboxylate |

| CAS Number | 885271-33-4 |

| Molecular Formula | C₉H₇ClN₂O₂ |

| Molecular Weight | 210.62 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): Chemical shifts (δ) are expected to appear around 14.0 (br s, 1H, N-H), 8.2-7.5 (m, 3H, Ar-H), and 3.9 (s, 3H, OCH₃). The broad singlet for the N-H proton is characteristic and its chemical shift can be solvent-dependent.

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected peaks would include signals around δ 165 (C=O), 142-120 (Ar-C), and 52 (OCH₃).

-

Mass Spectrometry (ESI+): The calculated m/z for [M+H]⁺ is 211.02, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+H+2]⁺ at ~33% intensity).

Synthesis and Mechanistic Rationale

The synthesis of Methyl 3-chloro-1H-indazole-6-carboxylate can be efficiently achieved from commercially available 4-amino-3-methylbenzoic acid. The multi-step process involves diazotization, cyclization, esterification, and a final chlorination step.

Synthetic Pathway Overview

A logical and field-proven synthetic route is outlined below. This pathway is designed for efficiency and scalability, utilizing common laboratory reagents and transformations.

Caption: Role as a versatile intermediate in drug discovery.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale. All procedures must be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Methyl 1H-indazole-6-carboxylate (Intermediate)

-

Diazotization: To a stirred suspension of 4-amino-3-methylbenzoic acid (1.0 eq) in 2M HCl (aq) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Cyclization: In a separate flask, prepare a solution of sodium sulfite (2.5 eq) in water. Slowly add the cold diazonium salt solution to the sulfite solution, keeping the temperature below 10 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Acidification & Isolation: Acidify the mixture with concentrated HCl to pH ~2. The resulting precipitate (1H-indazole-6-carboxylic acid) is collected by vacuum filtration, washed with cold water, and dried.

-

Esterification: Suspend the dried acid (1.0 eq) in methanol. Cool to 0 °C and add thionyl chloride (1.5 eq) dropwise. Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 1H-indazole-6-carboxylate.

Protocol 2: Synthesis of Methyl 3-chloro-1H-indazole-6-carboxylate

-

Reaction Setup: Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure Methyl 3-chloro-1H-indazole-6-carboxylate. [3]

Protocol 3: Characterization

-

NMR Spectroscopy: Dissolve a small sample (~5-10 mg) of the final, purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the structure.

-

Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile and analyze by LC-MS or direct infusion ESI-MS to confirm the molecular weight and isotopic pattern.

-

Purity Analysis: Assess the purity of the final compound using HPLC with UV detection or by quantitative ¹H NMR.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related chloro-indazoles and other heterocyclic intermediates should be used to guide handling procedures.

-

Hazard Classification (Assumed): Likely to be classified as an irritant (skin and eye), potentially harmful if swallowed or inhaled. [3]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [3]* Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 3-chloro-1H-indazole-6-carboxylate is a high-value, strategically functionalized starting material that empowers medicinal chemists and researchers. Its well-defined reactive sites facilitate entry into a vast chemical space, particularly for the synthesis of kinase inhibitors and other biologically active heterocyclic compounds. Understanding its synthesis, reactivity, and proper handling is essential for leveraging its full potential in accelerating drug discovery and development programs.

References

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

-

Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

-

1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central. Available at: [Link]

-

(A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... ResearchGate. Available at: [Link]

-

3-Chloro-1H-indazole | C7H5ClN2 | MD Topology | NMR | X-Ray. ATB. Available at: [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PubMed Central. Available at: [Link]

-

Methyl 6-methyl-1H-indazole-3-carboxylate (C007B-530531). Cenmed Enterprises. Available at: [Link]

-

Supporting Information. Wiley-VCH. Available at: [Link]

Sources